6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group at position 3. The thiadiazole ring is linked via a thioether bridge to a 4-oxo-4H-pyran-3-yl moiety, which is esterified with a pentanoate group.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-2-3-4-14(22)25-13-8-24-11(7-12(13)21)9-26-17-20-19-16(27-17)18-15(23)10-5-6-10/h7-8,10H,2-6,9H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBJYHYIKLGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the cyclopropanecarboxamido group, and the coupling of these intermediates with the pyran-4-one and pentanoate moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole and pyran rings can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Aromatic Substituents : The cyclopropanecarboxamido group in the target compound replaces aromatic or alkylthio groups seen in analogs (e.g., 5e, 4a). This substitution reduces steric bulk compared to benzyl groups while increasing metabolic resistance due to the cyclopropane’s stability .
- Ester Chain Length: The pentanoate ester (C5) in the target compound may offer a balance between lipophilicity and solubility compared to shorter esters (e.g., methyl or ethyl in 5f, 5g) or aromatic esters (e.g., benzyl in 5h) .
Comparison of Conditions :
- The target compound’s cyclopropanecarboxamido group likely requires specialized reagents (e.g., cyclopropanecarbonyl chloride), whereas analogs use commercially available aryl halides or benzamides .
- Yields for analogs range from 68–88%, suggesting that the target’s synthesis may face challenges in purity or reactivity due to its unique substituents.
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide benchmarks:
- IR Spectroscopy : Thiadiazole analogs (e.g., 4l in ) show peaks at ~3,450 cm⁻¹ (N-H stretch) and 1,672–1,751 cm⁻¹ (C=O stretches), consistent with amide and ester functionalities .
- NMR : Analog 5k () exhibits aromatic proton signals at δ 6.8–7.4 ppm and methoxy singlet at δ 3.8 ppm, whereas the target’s cyclopropane protons would likely appear as a multiplet near δ 1.0–1.5 ppm .
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological implications, particularly in the context of neurodegenerative diseases and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 443.5 g/mol . The structural complexity arises from the presence of thiadiazole and pyran rings, which are known for their diverse biological activities.
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase potential of compounds containing the 1,3,4-thiadiazole moiety. In a study evaluating various derivatives, certain compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound under review was noted for its promising activity in this regard.
- IC50 Values : Some derivatives exhibited IC50 values lower than that of donepezil (IC50 = 0.6 µM), suggesting superior efficacy in inhibiting AChE. For instance, one derivative showed an IC50 value as low as 1.82 nM , indicating potent activity against AChE .
Antimicrobial Activity
The presence of the thiadiazole ring is associated with antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth. In vitro studies have shown that derivatives can effectively target various pathogens.
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective effects of thiadiazole derivatives reported that compounds with similar structures exhibited significant protection against neuronal cell death induced by oxidative stress . This suggests that this compound could be beneficial in developing treatments for neurodegenerative conditions.
- Anticancer Activity : Research has also indicated that thiadiazole-containing compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell signaling pathways related to cell survival and proliferation .
Data Summary
Q & A
What are the optimal synthetic routes for this compound, and what key reaction conditions ensure high yield?
Category: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiadiazole Core Formation: Cyclopropanecarboxamide is coupled to 1,3,4-thiadiazole-2-thiol via nucleophilic substitution under reflux in anhydrous DMF, catalyzed by triethylamine (60–70% yield) .
Pyran Esterification: The thiadiazole intermediate is reacted with 4-oxo-4H-pyran-3-yl pentanoate using a thiomethyl linker. This step requires controlled temperature (0–5°C) to prevent ester hydrolysis .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
